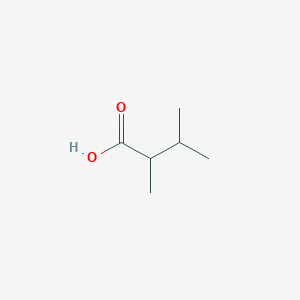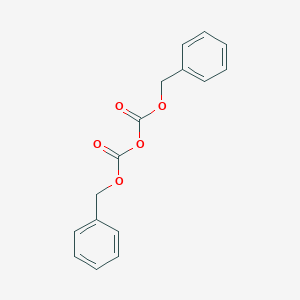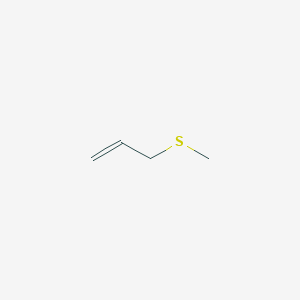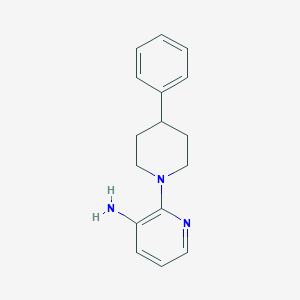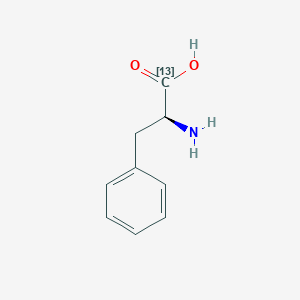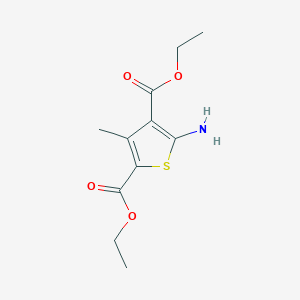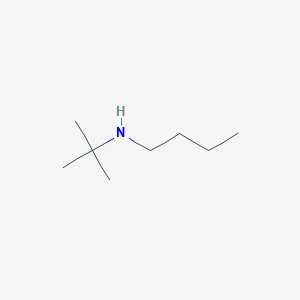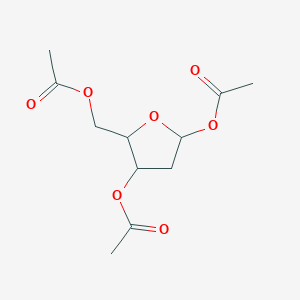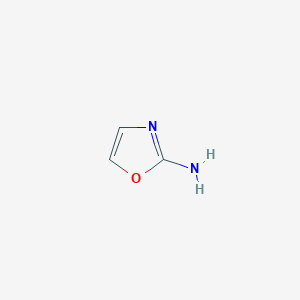
5-溴-2,3-二氯噻吩
描述
5-Bromo-2,3-dichlorothiophene (5-Br-2,3-DCT) is a synthetic compound that has been used in various scientific and medical research fields. It has a unique structure and properties that make it suitable for a variety of applications. 5-Br-2,3-DCT has been studied for its potential to be used as a drug, a diagnostic agent, and a therapeutic agent. This article will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of 5-Br-2,3-DCT.
科学研究应用
氨甲基苯并[b]噻吩衍生物的合成:Chapman等人(1968年)通过与不同胺发生缩合反应,展示了5-溴-2,3-二氯噻吩在合成2-氨甲基苯并[b]噻吩衍生物中的用途。这突显了它在有机化学中创造结构多样化化合物的作用 (Chapman et al., 1968)。
2,5-二溴-3-己基噻吩衍生物的制备:Ikram等人(2015年)报道了基于5-芳基-2-溴-3-己基噻吩的各种衍生物的合成,使用钯催化的Suzuki交叉偶联反应。这项研究表明了该化合物在制备具有潜在药用应用的噻吩衍生物方面的实用性 (Ikram et al., 2015)。
苯基-2-噻吩衍生物的光化学合成:Antonioletti等人(1986年)探索了5-溴噻吩-2-甲醛等衍生物的光化学反应,包括5-溴-2,3-二氯噻吩,以产生苯基衍生物。这项研究展示了它在光化学合成过程中的作用 (Antonioletti et al., 1986)。
区域选择性钯催化直接芳基化:Jin等人(2014年)展示了拥挤的芳基溴化物在噻吩衍生物的区域选择性芳基化中的应用,突显了5-溴-2,3-二氯噻吩在此类反应中的潜力 (Jin et al., 2014)。
富勒烯-3-(烷基硫)噻吩的合成:Wu等人(1996年)报道了富勒烯-3-(烷基硫)噻吩的合成,其中5-溴-2,3-二氯噻吩发挥了关键作用。这项研究有助于开发具有特定结构特性的聚合物 (Wu et al., 1996)。
安全和危害
5-Bromo-2,3-dichlorothiophene has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
未来方向
作用机制
Target of Action
It is known that this compound is used as a building block in organic synthesis . It is often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Mode of Action
It is known to participate in suzuki-miyaura coupling reactions . In these reactions, the bromine and chlorine atoms on the thiophene ring can be replaced by other groups, allowing the formation of complex organic structures. This suggests that 5-Bromo-2,3-dichlorothiophene may interact with its targets through electrophilic aromatic substitution reactions.
Biochemical Pathways
As a building block in organic synthesis, it is likely involved in various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It is known that the compound has a molecular weight of 23193 , which could influence its absorption and distribution in the body
Result of Action
It is known that the compound can be used to efficiently dinitrate 2,5-dibromo-, 2,5-dichloro-, and 2-bromo-5-chloro-thiophene with yields of ∼80–95% for the corresponding dihalodinitrothiophenes . This suggests that it may have significant effects on molecular structures and cellular processes.
Action Environment
The action of 5-Bromo-2,3-dichlorothiophene can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of other reagents, the temperature, and the pH of the environment . .
生化分析
Biochemical Properties
5-Bromo-2,3-dichlorothiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of 5-Bromo-2,3-dichlorothiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 5-Bromo-2,3-dichlorothiophene on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2,3-dichlorothiophene can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dichlorothiophene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to changes in the conformation and activity of the target biomolecule, resulting in altered cellular responses. For instance, 5-Bromo-2,3-dichlorothiophene has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2,3-dichlorothiophene in laboratory settings can vary over time, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, resulting in reduced efficacy. In in vivo studies, the long-term effects of 5-Bromo-2,3-dichlorothiophene on cellular function have been observed, with some studies reporting changes in cellular metabolism and gene expression over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dichlorothiophene in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound has been found to exert beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, toxic and adverse effects have been reported, including oxidative stress, apoptosis, and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity.
Metabolic Pathways
5-Bromo-2,3-dichlorothiophene is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been studied, with findings indicating that it can modulate the activity of key metabolic enzymes, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-Bromo-2,3-dichlorothiophene within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester 5-Bromo-2,3-dichlorothiophene, influencing its localization and bioavailability within the cell .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dichlorothiophene is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a crucial role in directing 5-Bromo-2,3-dichlorothiophene to specific organelles, where it can exert its biochemical effects .
属性
IUPAC Name |
5-bromo-2,3-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2S/c5-3-1-2(6)4(7)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGYPVCRHVQYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510010 | |
| Record name | 5-Bromo-2,3-dichlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83663-36-9 | |
| Record name | 5-Bromo-2,3-dichlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)
